2,2-Difluoro-2-methoxyacetic acid

Description

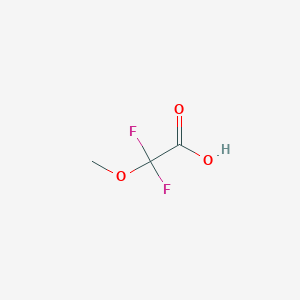

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O3/c1-8-3(4,5)2(6)7/h1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGCXLSDRPQIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Difluoro 2 Methoxyacetic Acid and Its Precursors

Strategies for Introducing the 2,2-Difluoro Moiety

The creation of the gem-difluoro functional group is a cornerstone of synthesizing many fluorinated compounds. Both electrophilic and nucleophilic fluorination strategies have been developed to achieve this transformation, each with its own set of reagents and reaction conditions.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with a source of "electrophilic" fluorine (F+). wikipedia.orgsigmaaldrich.com While elemental fluorine is a potent electrophilic fluorinating agent, its high reactivity and hazardous nature have led to the development of safer and more selective N-F reagents. wikipedia.orgsigmaaldrich.com

A variety of N-F reagents, where the fluorine atom is bonded to an electron-withdrawing nitrogen-containing group, have been developed. wikipedia.org These reagents are generally more stable, safer, and easier to handle than elemental fluorine. nih.gov They can be broadly categorized as neutral or cationic. wikipedia.orgnih.gov

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.org These reagents have been successfully employed in the fluorination of a wide range of substrates, including ketones, enol ethers, and aromatic compounds. nih.govacsgcipr.org The reactivity of these agents can be tuned by altering the electronic properties of the nitrogen-containing backbone. nih.gov For instance, cationic reagents like Selectfluor® are generally more powerful fluorinating agents than neutral ones. wikipedia.org The mechanism of electrophilic fluorination is complex and can proceed through either a single-electron transfer (SET) or an SN2 pathway, depending on the substrate and reaction conditions. wikipedia.orgrsc.org

Table 1: Examples of N-F Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Type |

| N-Fluorobenzenesulfonimide | NFSI | Neutral |

| Selectfluor® | F-TEDA-BF4 | Cationic |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral |

This table provides a selection of common N-F electrophilic fluorinating agents.

While direct difluorination with molecular fluorine (F₂) is challenging due to its high reactivity and the potential for over-fluorination and degradation of the starting material, catalytic systems have been developed to modulate its reactivity. nih.gov These systems often involve the use of a catalyst that can activate the substrate or the fluorine molecule, leading to a more controlled reaction.

More recently, catalytic methods for the 1,2-difluorination of alkenes have been developed using a combination of a nucleophilic fluoride (B91410) source and an oxidant in conjunction with an aryl iodide catalyst. nih.govresearchgate.netacs.org This approach avoids the direct use of F₂ gas and offers a safer and more practical alternative. For instance, a system employing p-iodotoluene as a catalyst, m-chloroperbenzoic acid (mCPBA) as the oxidant, and HF-pyridine as the fluoride source has been shown to effectively difluorinate a variety of alkenes. nih.gov

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the use of a fluoride ion source to displace a leaving group or add to a carbonyl group. sigmaaldrich.com This approach is widely used for the synthesis of fluorinated compounds.

One of the most common methods for introducing a gem-difluoro group is the deoxofluorination of a carbonyl precursor. researchgate.net Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely used for this transformation. researchgate.netorgsyn.orgorganic-synthesis.com These reagents convert aldehydes and ketones into the corresponding gem-difluoroalkanes. organic-chemistry.org Morph-DAST is another effective reagent for the deoxofluorination of glyoxylates to produce α,α-difluoroacetates in high yields. researchgate.net

The reaction of a carbonyl compound with DAST or Deoxo-Fluor® proceeds through a multistep mechanism involving the formation of a fluorosulfurane intermediate. While effective, these reagents can be sensitive to moisture and require careful handling. organic-synthesis.com

Table 2: Comparison of Deoxofluorinating Agents

| Reagent | Abbreviation | Key Features |

| Diethylaminosulfur Trifluoride | DAST | Widely used, but thermally unstable. orgsyn.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST. orgsyn.orgorganic-synthesis.com |

| Morpholinosulfur Trifluoride | Morph-DAST | Effective for deoxofluorination of glyoxylates. researchgate.netresearchgate.net |

This table highlights key characteristics of common deoxofluorinating agents.

Halogen exchange, or the Finkelstein reaction, is another important strategy for the synthesis of gem-difluoro compounds. This method typically involves the reaction of a gem-dichloro or gem-dibromo precursor with a source of fluoride ions, such as potassium fluoride (KF). chemicalbook.com

A notable application of this strategy is the preparation of gem-difluoro compounds from 1,3-dithiolanes. illinois.eduacs.org In this two-step process, a ketone or aldehyde is first converted to its corresponding 1,3-dithiolane. Subsequent treatment with a combination of an electrophilic bromine source, like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and a fluoride source, such as pyridinium (B92312) poly(hydrogen fluoride), results in the formation of the gem-difluoro compound. illinois.edu This method is efficient and can be performed at low temperatures in conventional glassware. illinois.edu

Green Chemistry Principles in the Synthesis of 2,2-Difluoro-2-methoxyacetic Acid

Development of Mechanochemical and Ultrasonic Syntheses

Green chemistry principles have spurred the development of synthetic methods that reduce or eliminate the use of hazardous solvents and decrease energy consumption. Mechanochemistry and sonochemistry are two such advanced techniques that offer significant potential for the synthesis of fluorinated compounds.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of bulk solvents. beilstein-journals.org This solvent-free approach not only enhances safety and reduces environmental impact but can also lead to shorter reaction times and novel reactivity. beilstein-journals.org

While the direct mechanochemical synthesis of this compound has not been specifically reported, related transformations demonstrate the feasibility of this technique for creating key structural motifs. Research has shown the successful mechanochemical synthesis of difluoromethyl ethers from alcohols and difluoromethyl enol ethers from ketones. beilstein-journals.orgjyu.fi These reactions proceed by the in situ generation of difluorocarbene under solvent-free, room-temperature conditions, typically completed within 60-90 minutes. beilstein-journals.orgjyu.finih.gov

In one study, various primary, secondary, and tertiary alcohols were converted to their corresponding difluoromethyl ethers in a mixer mill using (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) as the difluorocarbene precursor. jyu.fi Similarly, a range of ketones, including acetophenone (B1666503) derivatives, were efficiently converted to difluoromethyl enol ethers. beilstein-journals.orgresearchgate.net The reaction conditions and yields for these mechanochemical difluoromethylations highlight the potential of this methodology. beilstein-journals.orgjyu.firesearchgate.net

| Substrate Type | Reagent | Conditions | Product Type | Reported Yields |

|---|---|---|---|---|

| Alcohols (Primary, Secondary, Tertiary) | TMSCF₂Br, CsF (activator) | Mixer Mill, 1 h, Room Temp, Solvent-Free | Alkyl Difluoromethyl Ethers (R-O-CF₂H) | Up to quantitative |

| Ketones (e.g., Acetophenone derivatives) | TMSCF₂Br, CsCl (activator) | Mixer Mill, 90 min, Room Temp, Solvent-Free | Difluoromethyl Enol Ethers | 42-74% |

These findings suggest that a mechanochemical approach could potentially be adapted for key steps in the synthesis of this compound or its precursors, offering a more sustainable alternative to traditional solution-phase chemistry.

Ultrasonic Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. biointerfaceresearch.com

Ultrasonic irradiation has been effectively used to promote esterification and etherification reactions, processes relevant to the synthesis and derivatization of this compound. For instance, the ultrasound-assisted esterification of fatty acids has been shown to dramatically reduce reaction times from hours to minutes and increase yields compared to conventional heating methods. biointerfaceresearch.com In one study, the yield of t-butyl fatty acid esters increased by 2-10% while the reaction time was reduced from 120 minutes under conventional heating to just 15 minutes with ultrasonic irradiation at room temperature. biointerfaceresearch.com

| Parameter | Conventional Method | Ultrasonic-Assisted Method |

|---|---|---|

| Reaction Time | 120 minutes | 15 minutes |

| Temperature | 67-70°C | Room Temperature |

| Yield Improvement | Baseline | +2 to 10% |

Similarly, ultrasound has been successfully applied to the synthesis of diaryl ethers, demonstrating its utility in forming C-O bonds. researchgate.net Lipase-catalyzed esterification of valeric acid has also been shown to be more efficient under ultrasonic conditions. frontiersin.org Given these precedents, ultrasonic assistance could be a valuable tool for the synthesis of this compound, potentially by accelerating the final esterification step or the formation of the methoxy (B1213986) ether linkage in a precursor, leading to a more energy-efficient process. biointerfaceresearch.comfrontiersin.org

Biocatalytic and Enzymatic Approaches for Fluorination Relevant to this compound

Biocatalysis offers an attractive strategy for the synthesis of complex molecules due to the high efficiency, selectivity (chemo-, regio-, and stereo-), and mild, environmentally friendly reaction conditions of enzymes. nih.gov However, interfacing biocatalysis with fluorine chemistry presents unique challenges, primarily because of the scarcity of organofluorine compounds in nature. researchgate.net

The direct enzymatic formation of a C-F bond is exceedingly rare in biology. The only known enzyme capable of this transformation is fluorinase, which catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to form 5'-fluoro-5'-deoxyadenosine. researchgate.net While fundamentally important, the substrate scope of native fluorinases is limited, and they are not known to produce gem-difluorinated compounds like the CF2 group in the target acid.

Despite the challenges in direct biocatalytic fluorination, enzymatic methods are highly relevant for transformations involving already-fluorinated substrates. Chemo-enzymatic strategies, which combine chemical synthesis with biocatalytic steps, are particularly promising. For the synthesis of enantiomerically pure this compound, a key potential application of biocatalysis would be the kinetic resolution of a racemic mixture of the acid or its ester derivative.

Lipases are a class of enzymes widely used for the resolution of racemic alcohols and carboxylic acids. This approach could be applied to a racemic mixture of this compound esters. The lipase (B570770) would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester enantiomer from the hydrolyzed acid enantiomer. Lipase-catalyzed esterification has been successfully performed under ultrasonic irradiation, suggesting a possible synergy between these advanced synthetic techniques. frontiersin.org

Recent advances in enzyme engineering and directed evolution are expanding the toolbox for fluorine biocatalysis. researchgate.net While direct synthesis of this compound via a biocatalytic route is not yet established, the principles of using enzymes for highly selective transformations on fluorinated building blocks represent a key frontier in modern organic synthesis.

Chemical Reactivity and Transformation Mechanisms of 2,2 Difluoro 2 Methoxyacetic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site of reactivity in 2,2-difluoro-2-methoxyacetic acid, readily undergoing reactions typical of this functional group, such as esterification and amide bond formation. The strong electron-withdrawing effect of the adjacent fluorine atoms significantly increases the acidity of the carboxylic proton and enhances the electrophilicity of the carbonyl carbon, influencing the conditions and outcomes of these reactions.

This compound can be converted to its corresponding esters through various established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. nih.gov The presence of the difluoro group enhances this activation.

Alternative methods, such as reaction with alkyl halides, can also be employed to form ester derivatives. The conditions for these reactions can be tailored based on the specific alcohol and desired ester.

Table 1: Representative Esterification Conditions for Carboxylic Acids

| Method | Reagents | Typical Catalyst | General Conditions |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Heating under reflux |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., K₂CO₃) | Room temperature or gentle heating |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Room temperature in an inert solvent |

The resulting 2,2-difluoro-2-methoxyacetate esters are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules.

The synthesis of amides from this compound is a critical transformation, particularly for applications in medicinal chemistry and peptide science. Direct reaction with an amine is generally not practical and requires activation of the carboxylic acid. libretexts.org This is typically achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. sphinxsai.com

In the context of peptide synthesis, where the formation of an amide bond between an amino acid and a peptide chain is the fundamental step, a variety of sophisticated coupling reagents are used to ensure high yields and minimize side reactions like racemization. this compound can be coupled to amines or the N-terminus of a peptide using these standard methods. The resulting difluoromethylated amide or peptide is of significant interest because the difluoromethyl (CF₂H) group can act as a lipophilic hydrogen bond donor, potentially mimicking the properties of hydroxyl or thiol groups in biological systems. cas.cn

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Activating Species | Key Features |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Widely used, often with additives like HOBt to prevent racemization. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® | Benzotriazolyl ester | High efficiency, good for hindered couplings. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Benzotriazolyl ester | Fast reaction rates, popular in solid-phase peptide synthesis. |

The choice of coupling reagent and conditions depends on the specific amine substrate and the scale of the reaction.

The hydrolysis of esters and amides derived from this compound back to the parent carboxylic acid can occur under both acidic and basic conditions. The mechanisms are analogous to standard ester and amide hydrolysis but are influenced by the electronic effects of the fluorine atoms.

Under basic conditions (saponification), the hydrolysis of a 2,2-difluoro-2-methoxyacetate ester proceeds via a bimolecular acyl substitution (BAC2) mechanism. A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The strong electron-withdrawing nature of the difluoromethylene group makes the carbonyl carbon more susceptible to this initial attack compared to non-fluorinated analogues. The subsequent collapse of the tetrahedral intermediate expels the alkoxide leaving group, and a final proton transfer yields the carboxylate salt and the alcohol.

Under acidic conditions, the hydrolysis follows a bimolecular acyl substitution (AAC2) mechanism. The reaction begins with the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, an alcohol molecule is eliminated, and the carboxylic acid is regenerated. The rate of this hydrolysis is also expected to be accelerated by the presence of the electron-withdrawing fluorine atoms.

Reactivity Pertaining to the Difluoromethylene Group

The difluoromethylene (CF₂) unit, in conjunction with the adjacent methoxy (B1213986) and carboxylic acid groups, exhibits unique reactivity, enabling its use in difluoromethylation reactions and as a handle for forming new carbon-carbon bonds.

The introduction of a difluoromethyl (CF₂H) group into organic molecules is a key strategy in medicinal chemistry. cas.cn While this compound itself is not a primary difluoromethylating agent, its structural relative, difluoroacetic acid, serves as a useful analogue for understanding this capability. Difluoroacetic acid and its derivatives can act as precursors to the difluoromethyl radical (•CF₂H) or difluorocarbene (:CF₂), which are the key reactive intermediates in C-H difluoromethylation reactions. cas.cnrsc.org

For example, difluoromethyl radicals can be generated from difluoroacetic acid derivatives under oxidative conditions and can then add to heteroaromatic compounds in Minisci-type reactions. rsc.org Alternatively, difluorocarbene can be generated and subsequently react with a variety of nucleophiles. cas.cnnih.gov By analogy, it is conceivable that this compound could be engineered to serve as a precursor for difluoromethylation, potentially through a decarboxylative pathway to generate a difluoromethoxy-substituted reactive species.

Table 3: Methods for Difluoromethylation

| Method | Reagent/Precursor | Reactive Intermediate | Substrate Examples |

|---|---|---|---|

| Radical Difluoromethylation | Difluoroacetic Acid + Oxidant | •CF₂H | Heteroarenes, Alkenes |

| Difluorocarbene Insertion | TMSCF₂Br, ClCF₂COONa | :CF₂ | Phenols, Amines, Thiols, Activated C-H acids cas.cnnih.gov |

| Cross-Coupling | Aryl Boronic Acids + Difluorocarbene Source | [Ar-CF₂H] | Aryl Halides/Triflates |

Involvement in Carbon-Carbon Bond-Forming Reactions

The α-carbon of this compound can participate in carbon-carbon bond-forming reactions, although the conditions required are often specific due to the presence of the acidic proton and the electron-withdrawing fluorine atoms. A key strategy involves the generation of a carbanion or enolate equivalent at the α-position, which can then act as a nucleophile.

For instance, esters or amides derived from this compound can undergo deprotonation at the α-carbon using a strong, non-nucleophilic base to form a stabilized carbanion. This nucleophile can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to form a new carbon-carbon bond. Reactions analogous to the aldol, Mannich, and Michael reactions are plausible with appropriate substrate activation and reaction conditions. vanderbilt.edu The Reformatsky reaction, which typically involves an α-halo ester and a carbonyl compound in the presence of zinc, provides a framework for how difluoro-substituted esters can be used to form β-hydroxy esters. chemrxiv.org

Table 4: Examples of Carbon-Carbon Bond-Forming Reactions

| Reaction Type | General Transformation | Electrophile | Key Reagents |

|---|---|---|---|

| Aldol-Type Addition | Formation of a β-hydroxy carbonyl derivative | Aldehyde or Ketone | Strong Base (e.g., LDA) |

| Alkylation | Formation of a new α-alkylated product | Alkyl Halide | Strong Base (e.g., NaH, LDA) |

| Michael Addition | 1,4-addition to an α,β-unsaturated system | Enone or Enoate | Catalytic Base |

| Reformatsky Reaction | Formation of a β-hydroxy ester from an α-halo ester | Aldehyde or Ketone | Zinc metal |

These transformations highlight the synthetic versatility of the difluoromethylene group in this compound and its derivatives as building blocks for constructing more complex molecular architectures.

Reaction Kinetics and Thermodynamic Studies of Transformations

Comprehensive experimental data on the reaction kinetics and thermodynamic parameters for the transformations of this compound are not extensively documented in the available scientific literature. Studies focusing on the rates of reaction, activation energies, and thermodynamic equilibria (enthalpy, entropy, and Gibbs free energy changes) for reactions such as hydrolysis, thermal decomposition, or oxidation of this specific compound are not presently available.

For analogous fluorinated carboxylic acids, it is generally understood that the presence of fluorine atoms can significantly influence reaction rates and thermodynamic stability due to their strong electron-withdrawing nature. However, without specific studies on this compound, any discussion of its kinetic and thermodynamic profile would be speculative and fall outside the scope of this article.

Computational Chemistry and Mechanistic Elucidation

Detailed computational studies employing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations specifically for this compound are not found in the currently accessible research landscape. Such studies are crucial for providing a molecular-level understanding of reaction mechanisms and intermolecular interactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

There is a notable absence of specific Density Functional Theory (DFT) studies in the scientific literature that focus on the reaction pathways of this compound. DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This information is fundamental to elucidating reaction mechanisms.

While general DFT studies have been conducted on other fluorinated carboxylic acids to investigate properties like acidity and decomposition, these findings cannot be directly extrapolated to this compound due to the unique influence of the methoxy group in conjunction with the two fluorine atoms on the alpha-carbon.

Molecular Dynamics Simulations of Compound Interactions

Similarly, there is no specific information available from Molecular Dynamics (MD) simulations detailing the interactions of this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules, including their interactions with solvents, other reagents, or biological macromolecules. These simulations can provide insights into solvation effects, conformational changes, and the formation of intermolecular complexes, which are all critical aspects of chemical reactivity.

In the absence of such studies for this compound, a detailed discussion on its interaction dynamics remains unfeasible.

Stereochemical Aspects and Enantioselective Synthesis

Chiral Resolution Methodologies for Related Methoxyacetic Acid Derivatives

Chiral resolution is a traditional yet effective process for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach does not create a new chiral center but rather isolates pre-existing enantiomers. The most common method relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation. wikipedia.orgyoutube.com

For racemic carboxylic acids, such as methoxyacetic acid derivatives, resolution is typically achieved by reacting the acid with a chiral, enantiomerically pure base. This acid-base reaction forms a pair of diastereomeric salts. wikipedia.orgnih.gov Due to their distinct physical properties, one of the diastereomeric salts can often be selectively precipitated from a suitable solvent through fractional crystallization. nih.gov After separation, the addition of a strong acid liberates the desired enantiomer of the carboxylic acid from its salt, thereby completing the resolution process. wikipedia.org The success of this technique is highly dependent on the selection of the appropriate resolving agent and solvent system to maximize the solubility difference between the diastereomeric salts. nih.gov

Common resolving agents used for this purpose are themselves chiral molecules. The choice of agent is critical and often determined empirically.

| Resolving Agent Type | Examples | Target Compound Type |

| Chiral Bases | 1-Phenylethylamine, Brucine | Racemic Acids |

| Chiral Acids | Tartaric acid, Camphorsulfonic acid, O,O'-di-p-toluyl-tartaric acid | Racemic Bases |

| This table presents common classes of resolving agents and specific examples used to separate racemic mixtures. wikipedia.orggoogle.com |

Beyond chemical separation, chiral chromatography is another powerful resolution technique. This method involves passing the racemic mixture through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and allowing for their separation. For instance, specific columns like Chiralcel OD-H or Chiralpak AD have been successfully used for the preparative-level resolution of chiral compounds. nih.gov

Enantioselective Synthesis Utilizing 2,2-Difluoro-2-methoxyacetic Acid or its Chiral Precursors

In contrast to resolution, which discards at least 50% of the starting material, enantioselective synthesis aims to directly produce a single desired enantiomer. wikipedia.org This is achieved by using chiral catalysts or reagents that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric purity. The introduction of fluorine atoms can significantly influence a molecule's properties, making the development of asymmetric fluorination reactions a critical area of research. nih.gov

A variety of catalytic systems have been developed to facilitate the enantioselective incorporation of fluorine. These methods often provide access to chiral fluorinated products with excellent enantioselectivities (ee) and diastereoselectivities (dr). nih.gov For example, a catalytic system using a chiral iodine catalyst in the presence of boron trifluoride etherate (BF₃·Et₂O) as the fluorine source has been shown to produce chiral fluorinated oxazines with up to >99% ee and >20:1 dr. nih.gov

Metal-based catalysts are also widely employed. Chiral ligands coordinated to a metal center, such as copper, iridium, or palladium, can create a chiral pocket that directs the stereochemical outcome of a fluorination reaction on a substrate. researchgate.netresearchgate.net The electronic properties of fluorine can be an asset in catalyst design; the high electronegativity of fluorine can be used to create electronically deficient ligands that enhance catalytic activity. nih.gov

A biomimetic synthesis of β,β-difluoro-α-amino acid derivatives highlights the efficacy of this approach. Using a chiral catalyst, researchers were able to achieve high yields and enantioselectivities, demonstrating that the chirality of the product is induced by the catalyst rather than the substrate. nih.gov

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Quinine B | Toluene | - | Racemic |

| Catalyst C | Toluene | 65 | 70 |

| Catalyst D | Toluene | 70 | 85 |

| Catalyst G | Toluene | 87 | 95 |

| Catalyst H | Toluene | 80 | 95 (opposite enantiomer) |

| Catalyst G | CH₂Cl₂ | 80 | 88 |

| Catalyst G | THF | 75 | 80 |

| This table summarizes the optimization of a catalytic asymmetric synthesis of a difluorinated amino acid derivative, showing the impact of different catalysts and solvents on the reaction's yield and stereoselectivity. nih.gov |

Diastereoselective transformations are used to create a new stereocenter in a molecule that already possesses at least one chiral center. The existing stereocenter influences the stereochemical outcome at the new center, leading to the preferential formation of one diastereomer.

This strategy is particularly powerful when combined with asymmetric catalysis. For instance, catalyst-controlled diastereoselective fluorination has been used on chiral allylic amines to generate products with three contiguous stereocenters in a highly controlled manner. researchgate.net Similarly, high diastereomeric ratios (dr >20:1) have been achieved in asymmetric fluorination reactions, indicating a strong preference for the formation of one diastereomer. nih.gov

A clear example of a diastereoselective strategy involves using a chiral molecule from the "chiral pool" as a starting material. In one synthetic route, the specific enantiomer (S)-(-)-glycidol was used as a precursor. Throughout a multi-step synthesis, the stereochemistry of this starting material directed the formation of subsequent stereocenters, ultimately yielding the (R)-enantiomer of the complex, fluorinated final product. google.com This method, known as substrate-controlled synthesis, is a fundamental approach for producing enantiomerically pure compounds.

Advanced Analytical Characterization in 2,2 Difluoro 2 Methoxyacetic Acid Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2,2-Difluoro-2-methoxyacetic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, methoxyacetic acid, characteristic signals for the methoxy (B1213986) protons and the methylene (B1212753) protons are observed. chemicalbook.comspectrabase.com For this compound, the spectrum would show a signal for the methoxy group (CH₃O-) and potentially a signal for the acidic proton (-COOH), the chemical shift of which can be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org For this compound, distinct signals would be expected for the carbonyl carbon (-COOH), the difluorinated carbon (-CF₂-), and the methoxy carbon (-OCH₃). The carbon signal for the -CF₂- group would exhibit coupling with the fluorine atoms, resulting in a triplet. libretexts.org

¹⁹F NMR: ¹⁹F NMR is particularly crucial for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. beilstein-journals.orgspectrabase.comspectrabase.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.5-4.0 (OCH₃) | Singlet |

| ¹H | ~10-13 (COOH) | Broad Singlet |

| ¹³C | ~160-170 (C=O) | Singlet |

| ¹³C | ~110-120 (CF₂) | Triplet |

| ¹³C | ~50-60 (OCH₃) | Singlet |

| ¹⁹F | Dependent on standard | Singlet |

This table contains predicted data based on typical chemical shifts for similar functional groups and requires experimental verification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-F stretching, and C-O stretching vibrations. nist.govnist.govspectrabase.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carbonyl) | 1700-1725 |

| C-F | 1000-1400 |

| C-O | 1000-1300 |

This table presents expected ranges for IR absorption bands and may vary based on the specific molecular environment and sample preparation.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nist.gov It provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak [M]⁺ or a related ion such as [M-H]⁻, confirming the molecular weight. uni.luspectrabase.commassbank.eu Fragmentation patterns can help to further confirm the structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.netosti.govunito.itnih.govnih.gov For the analysis of this compound, derivatization to a more volatile ester form, such as the methyl ester, might be necessary for optimal separation and detection. researchgate.netnih.gov The retention time of the compound is a key parameter for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. mdpi.com It is particularly suitable for compounds that are not easily volatilized. The purity of this compound can be determined by HPLC, where a single sharp peak would indicate a high degree of purity. sielc.combldpharm.com The choice of the stationary phase, mobile phase, and detector is crucial for achieving good separation and detection. sielc.com

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating such structures. This technique involves directing X-rays onto a single crystal of the material. The subsequent diffraction pattern, a unique fingerprint of the crystal's internal lattice, is meticulously analyzed to construct a detailed model of the molecular and packing arrangement.

For this compound, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. The process would involve dissolving the compound in an appropriate solvent and allowing for slow evaporation or cooling to promote the formation of well-ordered crystals. Once a suitable crystal is mounted in the diffractometer, the diffraction data is collected and processed to yield the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

While specific X-ray crystallographic data for this compound is not widely available in the public domain, the anticipated findings from such a study would be invaluable. The data would reveal critical details about intramolecular bond lengths and angles, particularly the C-F and C-O bond distances, which are heavily influenced by the presence of multiple electronegative atoms on the same carbon. Furthermore, the analysis would illuminate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing and influence properties like melting point and solubility.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8 |

| b (Å) | 10.2 |

| c (Å) | 8.5 |

| β (°) | 95.5 |

| Volume (ų) | 500.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.825 |

Note: The data in this table is hypothetical and serves as an illustrative example of what an X-ray crystallography study might reveal.

Advanced Techniques for Trace Analysis and Characterization of Fluorinated Compounds

The detection and quantification of fluorinated compounds like this compound at trace levels in complex matrices present a significant analytical challenge. technologynetworks.com Their persistence and potential environmental impact necessitate the use of highly sensitive and selective analytical methodologies. mdpi.com

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the trace analysis of fluorinated organic acids. technologynetworks.com This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The compound is first separated from other components in a sample on an HPLC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and fragmented. By monitoring for specific parent and daughter ion transitions, analysts can achieve highly selective detection and accurate quantification, even in the presence of complex sample matrices.

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography, offers another powerful approach. diva-portal.org Instead of monitoring specific ion transitions, HRMS provides the high-resolution mass-to-charge ratio of the ions, allowing for the determination of the elemental composition of the detected analytes. This capability is particularly valuable for the identification of unknown fluorinated compounds and their transformation products in environmental and biological samples.

Total Oxidizable Precursor (TOP) Assay is an advanced technique used to assess the total amount of per- and polyfluoroalkyl substances (PFAS) in a sample, including precursors that can transform into terminal perfluoroalkyl acids. diva-portal.orgnih.gov The method involves oxidizing the sample to convert the precursors into their corresponding perfluoroalkyl carboxylic acids or sulfonic acids, which are then quantified using LC-MS/MS. This approach provides a more comprehensive measure of the total PFAS burden in a sample. diva-portal.org

Total Fluorine Analysis complements targeted analytical methods by providing a measure of the total amount of fluorine in a sample. diva-portal.orgnih.gov Techniques such as combustion ion chromatography (CIC) are employed to convert all fluorine-containing compounds into hydrogen fluoride (B91410), which is then quantified. This method is useful for screening samples for the presence of fluorinated compounds and for mass balance analysis in conjunction with targeted methods. researchgate.net

Table 2: Advanced Analytical Techniques for Fluorinated Compound Analysis

| Technique | Principle | Application |

| LC-MS/MS | Separation by liquid chromatography followed by selective detection using tandem mass spectrometry. technologynetworks.com | Targeted quantification of known fluorinated compounds at trace levels. technologynetworks.com |

| HRMS | Separation by liquid chromatography followed by high-resolution mass analysis to determine elemental composition. diva-portal.org | Identification of unknown fluorinated compounds and their metabolites. diva-portal.org |

| TOP Assay | Chemical oxidation to convert PFAS precursors to terminal acids for quantification. diva-portal.orgnih.gov | Estimation of the total PFAS concentration in a sample. diva-portal.org |

| Total Fluorine Analysis | Combustion of the sample to convert all fluorine to a detectable form. nih.gov | Screening for the presence of fluorinated compounds and mass balance analysis. researchgate.net |

Applications of 2,2 Difluoro 2 Methoxyacetic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block in Medicinal Chemistry Research

The difluoromethyl group (CF2H) is a key structural motif in numerous pharmaceutical agents due to its ability to act as a bioisostere of a hydroxyl or thiol group, and its incorporation can lead to enhanced biological activity. nih.gov While direct research detailing the extensive use of 2,2-Difluoro-2-methoxyacetic acid in specific, named drug syntheses is not broadly available in the public domain, its derivatives are actively used in the development of new therapeutic agents. For instance, various substituted 2,2-difluoro-2-arylacetic acid derivatives, which can be conceptually derived from this compound, are offered by chemical suppliers for research and development in medicinal chemistry. These include compounds like 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid and 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, indicating their utility in the synthesis of novel drug candidates. bldpharm.comamericanelements.com

The general strategy involves using these fluorinated building blocks to introduce the difluoroacetic acid moiety into larger, more complex molecules, aiming to improve their therapeutic properties. The development of methodologies for introducing difluoro(alkoxy)methyl fragments into organic molecules is an active area of research, highlighting the importance of compounds like this compound in drug discovery. nuph.edu.ua

Utility in the Synthesis of Fluorinated Agrochemicals

The agrochemical industry heavily relies on the introduction of fluorine-containing functional groups to enhance the efficacy and selectivity of herbicides, fungicides, and insecticides. sci-hub.sebohrium.com The trifluoromethyl and difluoromethyl groups are particularly prevalent in modern agrochemicals. sci-hub.sebohrium.com The use of fluorinated building blocks is the predominant approach for incorporating fluorine into these complex molecules. researchgate.net

While specific examples of the direct application of this compound in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its role as an important intermediate for creating fluorinated heterocycles and other key scaffolds is implied by the general trends in the field. nordmann.globalresearchgate.net The synthesis of many successful fluorine-containing agrochemicals involves the use of small, fluorinated building blocks that are then incorporated into the final product. ccspublishing.org.cn

The difluoromethyl group, which can be derived from this compound, is a key component of several modern fungicides and herbicides. For example, the synthesis of some succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, a major class of agricultural fungicides, involves the use of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride as a key intermediate. ccspublishing.org.cn While the direct precursor to this intermediate is not always this compound, the underlying principle of using a small, difluorinated building block is central to the synthetic strategy. The development of new methods for incorporating the difluoro(methoxy)methyl group is of significant interest to agrochemical researchers, suggesting the potential for future applications of this compound in this sector. nuph.edu.ua

Precursor in the Development of Novel Fluorinated Materials and Polymers

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers highly desirable for a wide range of applications, from advanced coatings to high-performance electronics. The synthesis of these materials often relies on the polymerization of fluorinated monomers.

Although direct evidence of the use of this compound as a monomer for the production of commercial fluoropolymers is limited in the available literature, its structural motifs are relevant to the field. The development of new fluorinated monomers is a continuous effort to create materials with tailored properties. The difluoro(methoxy)methyl group, for instance, is recognized for its potential to modulate the electronic properties of organic molecules, a desirable characteristic in the design of advanced materials. nuph.edu.ua

The synthesis of fluorinated polymers often involves the use of monomers containing difluoromethylene (CF2) units. While compounds like tetrafluoroethylene (B6358150) and vinylidene fluoride (B91410) are the most common precursors, research into novel fluorinated building blocks for polymer synthesis is ongoing. The bifunctional nature of this compound, with its carboxylic acid and difluoromethoxy groups, presents theoretical possibilities for its incorporation into polyesters or other polymers through condensation reactions, potentially leading to materials with unique properties. However, specific research findings detailing such applications are not currently prevalent.

Application as a Reagent for Specific Synthetic Transformations (e.g., Difluorocyclopropanation Reagents)

While this compound itself is not a direct reagent for difluorocyclopropanation, its structural components are closely related to precursors for difluorocarbene, a key intermediate in this transformation. Difluorocyclopropanes are important structural motifs in medicinal chemistry and materials science.

The generation of difluorocarbene for cyclopropanation reactions is often achieved from reagents such as sodium chlorodifluoroacetate or trimethyl(trifluoromethyl)silane (TMSCF3). While not a direct precursor, the synthesis of such reagents can involve steps that are conceptually similar to the chemistry of this compound.

More directly, derivatives of fluorinated acetic acids can be employed in specific synthetic transformations. For example, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a useful reagent for the trifluoromethylation and perfluoroalkylation of various organic substrates. fishersci.comsigmaaldrich.com This highlights the broader utility of α,α-difluoro-α-functionalized acetic acid derivatives as reagents in modern organic synthesis. The development of new reagents for the introduction of fluorinated motifs is a significant area of chemical research, and compounds structurally related to this compound play a role in this endeavor. nuph.edu.ua

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and sustainable methods for the synthesis of fluorinated carboxylic acids is a significant area of research. While specific catalytic systems for the direct, high-yield synthesis of 2,2-Difluoro-2-methoxyacetic acid are not extensively detailed in publicly available literature, research on analogous compounds provides insight into future directions.

A key area of exploration is the use of heterogeneous catalysts, which offer advantages in terms of separation, recovery, and recycling. For the related compound, 2-methoxyacetic acid, a method has been developed involving the oxidation of 2-methoxyethanol (B45455) in the presence of a platinum-containing heterogeneous catalyst. google.comgoogle.com This process can be operated continuously or semi-continuously, highlighting a move towards more efficient industrial production. google.comgoogle.com Future research will likely focus on adapting such systems for the synthesis of this compound, potentially exploring different metal catalysts (e.g., palladium, gold) and support materials (e.g., carbon, inorganic oxides) to optimize activity and selectivity.

The table below summarizes key aspects of a catalytic system developed for the analogous 2-methoxyacetic acid, which may inform future catalyst design for its difluorinated counterpart.

| Catalyst Component | Support Material (Examples) | Operating Temperature | Oxygen Partial Pressure | Process Type |

| Platinum | Alumina, Zirconia, Titania, Silica, Carbon | 20-100 °C | 0.01-2 MPa | Continuous or Semi-continuous |

Data derived from research on 2-methoxyacetic acid synthesis. google.com

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing to enhance safety, efficiency, and product quality. researchgate.net These technologies offer precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents and reactions in a contained and safer manner. researchgate.netvapourtec.com

The synthesis of fluorinated compounds, which can involve highly exothermic reactions or toxic reagents, is particularly well-suited for flow chemistry. researchgate.netvapourtec.com Research has demonstrated the successful use of continuous flow processes for the fluorination of various organic molecules, including alcohols, aldehydes, and carboxylic acids. researchgate.net For instance, a telescoped continuous flow process has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, showcasing the potential for multi-step syntheses in a continuous manner with reduced reaction times and improved yields compared to batch processes. acs.orgnih.gov

Future research will undoubtedly focus on integrating the synthesis of this compound and its derivatives into continuous flow systems. This will involve the design of specific reactor configurations, optimization of reaction conditions (temperature, pressure, residence time), and the potential use of in-line purification and analysis techniques. The use of fluorinated gases as reagents in flow chemistry is also a growing area of interest, which could open new synthetic routes to compounds like this compound. mit.edu

Design of New Derivatives with Enhanced Reactivity Profiles

The value of this compound as a synthetic intermediate is amplified by the potential to create a diverse range of derivatives with tailored properties. nordmann.global The design of new derivatives is driven by the need for compounds with enhanced reactivity, specific biological activity, or unique material properties.

The presence of the carboxylic acid group allows for a wide array of chemical transformations, including esterification, amidation, and conversion to the corresponding acid chloride. These reactions can be used to attach the difluoro-methoxyacetyl moiety to other molecules of interest.

Emerging research focuses on creating derivatives where the core structure is modified to fine-tune its electronic and steric properties. Examples of such derivatives that have been synthesized include:

Heterocyclic Derivatives: The incorporation of heterocyclic rings, such as thiazole (B1198619) or pyridine, can significantly alter the biological activity and pharmacokinetic properties of the molecule. An example is 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid.

Aryl Derivatives: The attachment of substituted phenyl groups can modulate the electronic properties of the difluoroacetic acid moiety. An example is 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. bldpharm.com

Further Fluorination: The synthesis of derivatives with additional fluorine atoms, such as Perfluoro-2-methoxyacetic acid, can lead to compounds with unique physical and chemical properties, including increased acidity and thermal stability. nih.govlgcstandards.com

The table below lists some of the known derivatives of this compound and related structures, illustrating the diversity of chemical space being explored.

| Derivative Name | Key Structural Feature |

| 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid | Thiazole ring |

| 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid | Pyridine ring |

| 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | Difluorophenyl group |

| Perfluoro-2-methoxyacetic acid | Perfluorinated methoxy (B1213986) group |

| 2-(Difluoromethoxy)-2,2-difluoroacetic acid | Difluoromethoxy group |

Data compiled from publicly available chemical databases. bldpharm.comlgcstandards.comnih.govsigmaaldrich.combldpharm.com

Future design efforts will likely involve computational modeling to predict the properties of new derivatives and guide synthetic efforts towards molecules with desired characteristics.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties of fluorinated organic compounds suggest a broad potential for interdisciplinary research involving this compound and its derivatives in materials science and chemical biology. While specific applications of this particular compound are still emerging, the known effects of fluorine incorporation in other molecules provide a roadmap for future investigations.

In Materials Science , the introduction of fluorine can significantly alter the properties of polymers and other materials, imparting characteristics such as:

Thermal stability

Chemical resistance

Hydrophobicity and oleophobicity

Low surface energy

Unique dielectric properties

Future research could explore the incorporation of this compound or its derivatives as monomers or additives in the synthesis of novel polymers, coatings, and electronic materials. The combination of the difluoro and methoxy groups may lead to materials with a unique balance of properties.

In Chemical Biology , the strategic placement of fluorine atoms is a common strategy in drug design to modulate:

Metabolic stability: The carbon-fluorine bond is very strong and resistant to enzymatic cleavage.

Binding affinity: Fluorine can participate in favorable interactions with protein targets.

Lipophilicity and bioavailability: The introduction of fluorine can alter how a molecule is absorbed, distributed, metabolized, and excreted.

While this compound itself is an intermediate, its derivatives are of significant interest for the development of new bioactive compounds. Future research will likely involve the synthesis of a wider range of derivatives and their screening for activity against various biological targets. The use of this building block could lead to the discovery of new drug candidates with improved pharmacological profiles. Furthermore, isotopically labeled versions could be developed as probes to study metabolic pathways and enzyme mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.